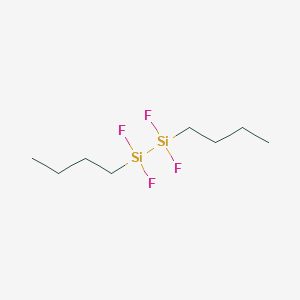

1,2-Dibutyl-1,1,2,2-tetrafluorodisilane

CAS No.: 918446-83-0

Cat. No.: VC16934048

Molecular Formula: C8H18F4Si2

Molecular Weight: 246.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918446-83-0 |

|---|---|

| Molecular Formula | C8H18F4Si2 |

| Molecular Weight | 246.39 g/mol |

| IUPAC Name | butyl-[butyl(difluoro)silyl]-difluorosilane |

| Standard InChI | InChI=1S/C8H18F4Si2/c1-3-5-7-13(9,10)14(11,12)8-6-4-2/h3-8H2,1-2H3 |

| Standard InChI Key | SEIORQMUUDOAQR-UHFFFAOYSA-N |

| Canonical SMILES | CCCC[Si](F)(F)[Si](CCCC)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, butyl-[butyl(difluoro)silyl]-difluorosilane, reflects its symmetrical disilane core. Each silicon atom is bonded to two fluorine atoms and one butyl group (), with a direct silicon-silicon bond forming the backbone. The canonical SMILES representation highlights this connectivity.

Physical and Spectral Data

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 246.39 g/mol |

| InChI Key | SEIORQMUUDOAQR-UHFFFAOYSA-N |

| PubChem CID | 71427054 |

| Stability | Moisture-sensitive; anhydrous storage recommended |

The compound’s NMR spectrum typically exhibits two distinct fluorine environments due to the inequivalent positions of fluorines on the disilane framework.

Synthesis and Manufacturing

Conventional Alkylation Strategies

Industrial synthesis involves the reaction of fluorinated silane precursors with butylating agents. A representative pathway is the alkylation of with butyllithium in anhydrous tetrahydrofuran (THF), yielding the target compound after fractional distillation.

Reactivity and Stability Profile

Hydrolytic Sensitivity

The Si–F bonds render the compound susceptible to hydrolysis, generating intermediates and hydrogen fluoride (HF). This necessitates rigorous exclusion of moisture during handling.

Thermal Behavior

Under inert atmospheres, the compound remains stable up to 200°C, as evidenced by thermogravimetric analysis (TGA). Decomposition pathways above this threshold involve Si–Si bond cleavage and fluorocarbon byproduct formation.

Applications in Organic Synthesis

C–H Silylation Catalysis

Iridium complexes facilitate the compound’s use in regioselective aromatic C–H silylation. For example, in the presence of and 2-tert-butyl-1,10-phenanthroline, fluorodisilanes undergo oxidative addition to iridium, enabling selective functionalization of five-membered heteroarenes . Although demonstrated with tert-butyl analogs, the dibutyl variant’s electron-rich silicon centers may enhance reactivity toward electron-deficient substrates.

Polymer and Material Science

The compound serves as a crosslinking agent in fluorosilicone elastomers, imparting thermal stability and chemical resistance. Its low dielectric constant () also makes it a candidate for microelectronic encapsulation materials.

Comparison with Related Fluorodisilanes

| Compound | Si Substituents | Thermal Stability (°C) | Hydrolysis Rate (rel.) |

|---|---|---|---|

| 1,2-Dibutyl-1,1,2,2-tetrafluorodisilane | Butyl | 200 | 1.0 (reference) |

| 1,2-Di-tert-butyl-1,1,2,2-tetrafluorodisilane | tert-Butyl | 220 | 0.7 |

| 1,2-Diphenyl-1,1,2,2-tetrafluorodisilane | Phenyl | 180 | 1.5 |

The tert-butyl analog’s enhanced stability stems from steric protection of the Si–Si bond, while phenyl-substituted derivatives exhibit faster hydrolysis due to resonance-assisted fluorine leaving-group activation .

Future Perspectives and Research Directions

Catalytic Asymmetric Silylation

Developing chiral iridium or rhodium complexes could enable enantioselective silylation of prochiral substrates, expanding utility in pharmaceutical synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume